molecular formula C7H13NO3 B1418050 Morpholine-3-acetic acid methyl ester CAS No. 885273-89-2

Morpholine-3-acetic acid methyl ester

Cat. No. B1418050
M. Wt: 159.18 g/mol
InChI Key: SUCYHGXECUURID-UHFFFAOYSA-N
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Description

Morpholine-3-acetic acid methyl ester is a chemical compound with the CAS Number: 885273-89-2 and Linear Formula: C7H13NO3 . It has a molecular weight of 159.19 .


Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of Morpholine-3-acetic acid methyl ester is represented by the InChI Code: 1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3 .


Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals. The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews . The most recent (2013 – early 2019) most advanced examples and some important results that were omitted in the mentioned reviews .


Physical And Chemical Properties Analysis

Morpholine-3-acetic acid methyl ester has a predicted boiling point of 226.0±15.0 °C and a predicted density of 1.053±0.06 g/cm3 . It is recommended to be stored in a sealed, dry environment at room temperature .

Scientific Research Applications

  • Enantioselective Synthesis : Morpholine-3-acetic acid methyl ester is used in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, a key component in peptidomimetic chemistry. This synthesis involves a five-step process that includes reductive amination and intramolecular acetalization, demonstrating the compound's utility in producing optically pure amino acids for peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

  • Catalytic and Nucleophilic Reactions : It has been used as a catalyst and nucleophile in various chemical reactions. For example, in the formation of addition products from the reaction of oxindolylideneacetates, morpholine acts as a base, leading to unexpected spiro-products (Osman, El-Samahy, & Ahmed Farag, 2004).

  • Antibacterial Activity : A series of morpholine-3-carboxylic acid analogues have been synthesized and screened for antibacterial activity, with some compounds showing promising results against specific bacterial strains. This highlights the potential use of morpholine derivatives in developing new antibacterial agents (Narsimha et al., 2014).

  • Pharmaceutical Applications : The compound has been involved in the synthesis of potentially biologically active substances. For example, its derivatives have been examined for their potential antimicrobial, analgesic, and antipyretic activities, as well as their effects on the immune system (Марьясов et al., 2016).

  • Catalysis in Biofuel Production : Morpholine-based catalysts have been used in the transesterification of soybean oil to biodiesel, showing high efficiency and environmental friendliness. This application signifies the compound's role in sustainable energy production (Wang, Zhang, Zhang, & Feng, 2016).

  • Synthetic Chemistry : It's involved in the synthesis of various complex molecules. For instance, its esters have been used in synthesizing delta2-1,2,4-triazoline-5-thione, a compound with potential antibacterial properties (Dobosz, Wujec, & Waśko, 2003).

Safety And Hazards

This compound is classified as a GHS07, with hazard statements H319-H315-H335 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-morpholin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCYHGXECUURID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661340
Record name Methyl (morpholin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-3-acetic acid methyl ester

CAS RN

885273-89-2
Record name Methyl 3-morpholineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (morpholin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885273-89-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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